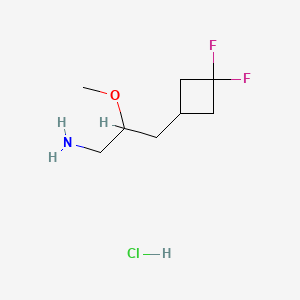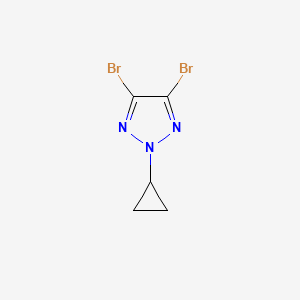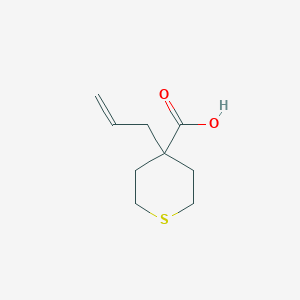![molecular formula C7H9ClF3N3 B13455832 1-[5-(Trifluoromethyl)pyrimidin-2-yl]ethan-1-aminehydrochloride](/img/structure/B13455832.png)
1-[5-(Trifluoromethyl)pyrimidin-2-yl]ethan-1-aminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-(Trifluoromethyl)pyrimidin-2-yl]ethan-1-aminehydrochloride is a chemical compound that features a trifluoromethyl group attached to a pyrimidine ring. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of the trifluoromethyl group can significantly alter the compound’s chemical properties, making it a valuable subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(Trifluoromethyl)pyrimidin-2-yl]ethan-1-aminehydrochloride typically involves multiple steps. One common method starts with the preparation of the pyrimidine ring, followed by the introduction of the trifluoromethyl group. The final step involves the formation of the ethan-1-aminehydrochloride moiety.
Preparation of Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.
Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under specific conditions.
Formation of Ethan-1-aminehydrochloride Moiety: The final step involves the reaction of the intermediate compound with ethan-1-amine and hydrochloric acid to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-[5-(Trifluoromethyl)pyrimidin-2-yl]ethan-1-aminehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group or other substituents on the pyrimidine ring are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[5-(Trifluoromethyl)pyrimidin-2-yl]ethan-1-aminehydrochloride has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound can be used to study enzyme interactions and cellular processes. Its trifluoromethyl group can enhance the compound’s stability and bioavailability.
Medicine: The compound has potential applications in drug development. Its ability to interact with specific molecular targets makes it a candidate for therapeutic agents.
Industry: In industrial applications, the compound can be used in the development of agrochemicals, polymers, and other materials.
Mechanism of Action
The mechanism of action of 1-[5-(Trifluoromethyl)pyrimidin-2-yl]ethan-1-aminehydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-(2-(Trifluoromethyl)pyrimidin-5-yl)ethan-1-one: This compound shares a similar pyrimidine ring structure with a trifluoromethyl group but differs in the functional groups attached.
2-[5-(Trifluoromethyl)thiophen-2-yl]ethan-1-amine hydrochloride: Another compound with a trifluoromethyl group, but with a thiophene ring instead of a pyrimidine ring.
Uniqueness
1-[5-(Trifluoromethyl)pyrimidin-2-yl]ethan-1-aminehydrochloride is unique due to its specific combination of a trifluoromethyl group and a pyrimidine ring with an ethan-1-aminehydrochloride moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C7H9ClF3N3 |
|---|---|
Molecular Weight |
227.61 g/mol |
IUPAC Name |
1-[5-(trifluoromethyl)pyrimidin-2-yl]ethanamine;hydrochloride |
InChI |
InChI=1S/C7H8F3N3.ClH/c1-4(11)6-12-2-5(3-13-6)7(8,9)10;/h2-4H,11H2,1H3;1H |
InChI Key |
KCFFAHAIFHBVRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=C(C=N1)C(F)(F)F)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


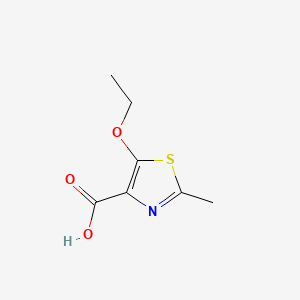

![Sodium {[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanide](/img/structure/B13455772.png)

![3-Bromo-6-methanesulfonyl-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B13455784.png)

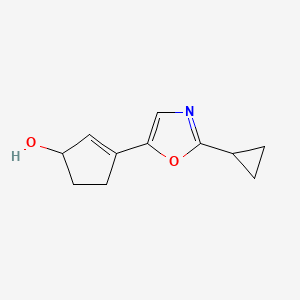
![Methyl 2-{bis[(tert-butoxy)carbonyl]amino}-4,4-dichlorobutanoate](/img/structure/B13455810.png)
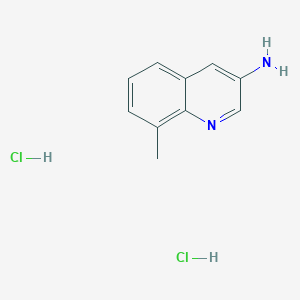
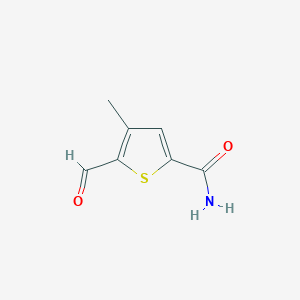
![5-Bromo-1,3,8,12-tetraazatricyclo[8.4.0.0,2,7]tetradeca-2,4,6-trien-9-one hydrochloride](/img/structure/B13455840.png)
